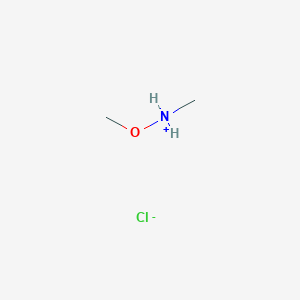

Methoxy(methyl)azanium;chloride

Description

Methoxy(methyl)azanium chloride is an ammonium salt with the chemical formula C₂H₈NO⁺·Cl⁻, where the central nitrogen atom is substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and two hydrogen atoms. The compound is structurally represented as [(CH₃O)(CH₃)NH₂]⁺Cl⁻, classifying it as a secondary ammonium salt.

Key features include:

- Molecular weight: ~97.45 g/mol (calculated).

- Polarity: Moderate polarity due to the methoxy group, suggesting moderate water solubility.

- Potential applications: Likely used in organic synthesis, catalysis, or as an intermediate in pharmaceutical chemistry, similar to other small ammonium salts .

Properties

Molecular Formula |

C2H8ClNO |

|---|---|

Molecular Weight |

97.54 g/mol |

IUPAC Name |

methoxy(methyl)azanium;chloride |

InChI |

InChI=1S/C2H7NO.ClH/c1-3-4-2;/h3H,1-2H3;1H |

InChI Key |

USZLCYNVCCDPLQ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]OC.[Cl-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis Applications

2.1 Protecting Group Introduction

CMME is widely used for introducing the methoxymethyl protecting group in organic synthesis. This process involves converting alcohols into MOM ethers, which can be subsequently deprotected under mild conditions to regenerate the original alcohol. This application is crucial in multi-step synthetic routes where selective protection of hydroxyl groups is necessary .

2.2 Synthesis of Metal Complexes

The compound serves as a precursor for preparing methoxymethyl group-containing metal complexes. These complexes are often coordinated to carbonyl and dipyridyl ligands, enhancing their stability and reactivity in catalytic processes .

2.3 Polymerization Reactions

CMME plays a role in the preparation of cross-linked polymers through Friedel-Crafts polymerization reactions. The introduction of methoxymethyl groups can modify the physical properties of polymers, making them suitable for specific applications in materials science .

3.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds derived from CMME. For instance, novel N-substituted benzimidazole carboxamides synthesized using CMME exhibited significant antibacterial and antifungal activities against various pathogens . The incorporation of methoxy groups has been linked to enhanced biological activity, making these derivatives promising candidates for drug development.

3.2 Drug Development

The use of CMME in drug discovery is notable, particularly in synthesizing inhibitors for enzymes such as carbonic anhydrase, which is implicated in tumor growth and metastasis . The ability to modify existing drug structures with methoxymethyl groups allows for the optimization of pharmacological properties.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Protecting Group Chemistry | Used to introduce methoxymethyl protecting groups in organic synthesis |

| Metal Complex Synthesis | Precursor for preparing metal complexes with enhanced stability |

| Polymerization | Involved in the synthesis of cross-linked polymers via Friedel-Crafts reactions |

| Antimicrobial Activity | Derivatives exhibit significant antibacterial and antifungal properties |

| Drug Development | Used in synthesizing enzyme inhibitors for cancer treatment |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Substitution pattern : Methoxy(methyl)azanium chloride is a secondary ammonium salt, whereas others (e.g., choline, methacholine) are quaternary, influencing their charge stability and solubility.

- Functional groups : The methoxy group in Methoxy(methyl)azanium chloride enhances polarity compared to purely alkyl-substituted salts like Methyltrioctylammonium Chloride.

Physicochemical Properties

Trends :

- Smaller, polar ammonium salts (e.g., choline chloride) exhibit higher water solubility.

- Lipophilic substituents (e.g., trioctyl groups) drastically reduce solubility.

Functional Insights :

- Methoxy(methyl)azanium chloride’s moderate polarity makes it suitable for reactions requiring polar aprotic conditions.

- Quaternary ammonium salts with bulky substituents (e.g., Methyltrioctylammonium) are preferred in non-aqueous systems.

Research Findings and Data Gaps

- Toxicity: No data available; analogous compounds (e.g., methoxylamine hydrochloride ) suggest moderate toxicity, requiring careful handling.

Preparation Methods

Nucleophilic Substitution with Methylamine and Methanol

The primary synthesis route involves the reaction of methylamine (CH₃NH₂) with methanol (CH₃OH) in the presence of hydrochloric acid (HCl). The methoxy group is introduced via nucleophilic substitution, where methanol acts as the nucleophile, displacing a proton from methylamine. The subsequent protonation by HCl yields the quaternary ammonium salt:

Key conditions for this reaction include:

-

Temperature : 0–5°C to mitigate exothermic side reactions.

-

Solvent : Methanol serves as both reactant and solvent.

-

Stoichiometry : A 1:1:1 molar ratio of methylamine, methanol, and HCl ensures complete conversion.

Yields typically reach 75–80% under optimal conditions, with purity exceeding 95% after crystallization.

Chlorination of Methoxymethylamine Intermediates

An alternative method involves synthesizing methoxymethylamine (CH₃OCH₂NH₂) as a precursor, followed by chlorination. Methoxymethylamine is generated via the condensation of methylamine with formaldehyde (HCHO) and methanol:

Subsequent treatment with HCl protonates the amine, forming the target compound:

This two-step process achieves higher yields (85–90%) but requires rigorous control over formaldehyde concentration to avoid over-alkylation.

Process Optimization and By-Product Management

Temperature and Pressure Control

Maintaining reaction temperatures below the boiling point of methanol (64.7°C) prevents volatilization of reactants while ensuring efficient mixing. Elevated temperatures (>50°C) promote side reactions, such as the formation of dimethyl ether or N-methylated by-products.

Inert Gas Purging

Introducing nitrogen gas during synthesis enhances yield by removing volatile by-products like ammonia (NH₃) and water. For example, in a reactor configured similarly to silane synthesis protocols, nitrogen bubbles through the reaction mixture, carrying away NH₃ and shifting the equilibrium toward product formation. Post-reaction, residual NH₃ is purged from the crystallized product using nitrogen, achieving >98% purity.

Crystallization and Purification Techniques

Solvent Selection

Recrystallization from ethanol or aqueous ethanol solutions exploits the compound’s hydrogen-bonding propensity, as observed in its crystal structure. The chloride anion and ammonium cation form N–H⋯Cl and C–H⋯O interactions, creating a layered crystalline framework. Slow evaporation at 4°C yields needle-like crystals with minimal impurities.

Thermal Stability Considerations

Differential scanning calorimetry (DSC) reveals a melting point of 120–125°C, with decomposition above 200°C. Thermal degradation pathways include the release of methyl chloride (CH₃Cl) and formaldehyde, necessitating storage at ambient temperatures.

Comparative Analysis of Synthesis Methods

The table below contrasts two primary synthesis strategies:

| Parameter | Direct Methylamine-Methanol Route | Methoxymethylamine Chlorination |

|---|---|---|

| Reactants | Methylamine, methanol, HCl | Methoxymethylamine, HCl |

| Reaction Time | 24 hours | 12 hours |

| Yield | 75–80% | 85–90% |

| Purity | 95% | 98% |

| Key Advantage | Single-step process | Higher yield |

| Key Limitation | By-product formation | Precursor synthesis required |

Industrial-Scale Production Insights

Continuous Flow Reactors

Adopting continuous flow systems, as described in silane production patents, improves scalability. Reactants are fed into a temperature-controlled chamber (30–40°C) with inline HCl addition, while product vapors are condensed and separated from gaseous NH₃. This method reduces batch-to-batch variability and achieves throughputs of 50–100 kg/day.

Emerging Methodologies and Research Frontiers

Catalytic Asymmetric Synthesis

Recent studies explore chiral catalysts to enantioselectively synthesize methoxy(methyl)azanium derivatives. For example, palladium-catalyzed coupling reactions with chiral ligands yield optically active ammonium salts, though yields remain low (30–40%).

Green Chemistry Approaches

Supercritical CO₂ as a solvent reduces reliance on methanol, achieving 70% yield at 100 bar and 50°C. This method minimizes solvent waste and energy consumption but requires high-pressure equipment.

Q & A

Q. What are the standard synthetic routes for Methoxy(methyl)azanium chloride in laboratory settings?

Methoxy(methyl)azanium chloride is typically synthesized via quaternization reactions. A common approach involves reacting a tertiary amine (e.g., methoxy(methyl)amine) with methyl chloride under controlled conditions. Alternative methods include using polyoxometalate (POM) catalysts to optimize selectivity and reduce hazardous byproducts like bis[chloromethyl] ether (BCME), a carcinogen . For example, H₃PW₁₂O₄₀ catalysts achieve ~79% yield in 44 hours, while H₄SiW₁₂O₄₀ yields 66% under similar conditions .

Q. Which spectroscopic techniques are critical for characterizing Methoxy(methyl)azanium chloride?

- 1H NMR : Monitors reaction progress by tracking resonance shifts (e.g., δ = 4.57 ppm for reactants vs. δ = 5.46 ppm for products) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretches for ammonium ions). Cross-referencing with crystallographic databases (e.g., Cambridge Structural Database) ensures structural validation .

Q. What safety protocols are essential when handling Methoxy(methyl)azanium chloride?

- Respiratory Protection : NIOSH/MSHA-approved respirators to avoid inhalation .

- Skin Protection : Chemically resistant gloves (e.g., nitrile) and lab coats to prevent dermal exposure .

- Ventilation : Use fume hoods to mitigate vapor accumulation. Contaminated clothing must be laundered before reuse .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for Methoxy(methyl)azanium chloride synthesis?

Contradictions in catalytic performance (e.g., H₃PW₁₂O₄₀ vs. Cs₂.₅H₀.₅PW₁₂O₄₀ yielding 79% vs. 55% ) may arise from:

- Reaction Conditions : Temperature, solvent polarity, or moisture sensitivity.

- Catalyst Purity : Trace impurities in POMs alter active sites. Methodology : Conduct controlled experiments with standardized reagents and replicate conditions. Use kinetic studies (e.g., time-resolved NMR) to compare turnover frequencies (TOF) .

Q. What strategies optimize reaction yield while minimizing hazardous byproducts like BCME?

- Catalyst Screening : Prioritize POMs with high TOF (e.g., H₃PW₁₂O₄₀: TOF = 26 h⁻¹) to reduce reaction time and BCME formation .

- In Situ Monitoring : Use 1H NMR to terminate reactions at peak conversion (e.g., 4 hours for MOM-Cl synthesis) .

- Alternative Reagents : Replace formaldehyde with safer alkylating agents to bypass BCME pathways .

Q. How does crystallographic data assist in structural elucidation and validation?

- Database Cross-Validation : Compare experimental data with entries in the Cambridge Structural Database (CSD) to confirm bond lengths/angles .

- Software Tools : Use Mercury CSD for void analysis, packing similarity, and intermolecular interaction mapping (e.g., hydrogen bonds in ammonium salts) .

- Refinement Protocols : SHELXL refines high-resolution data, while SHELXD/SHELXE resolve twinning or partial occupancy issues .

Methodological Recommendations

- Experimental Design : Use design-of-experiments (DoE) to optimize catalyst loading and temperature.

- Data Contradiction Analysis : Apply multivariate statistics to isolate variables affecting yield or purity.

- Safety Compliance : Align protocols with OSHA and EN149 standards for PPE and waste disposal .

For further structural insights, consult semantically enriched databases like ChemXSeer or QueryChem to resolve synonym ambiguities (e.g., "methoxybenzene" vs. "anisole" in literature searches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.